Cas no 89847-03-0 (Benzene, 1,1'-sulfonylbis[4-[(4-nitrophenyl)thio]-)
![Benzene, 1,1'-sulfonylbis[4-[(4-nitrophenyl)thio]- structure](https://www.kuujia.com/scimg/cas/89847-03-0x500.png)
89847-03-0 structure
Product name:Benzene, 1,1'-sulfonylbis[4-[(4-nitrophenyl)thio]-
Benzene, 1,1'-sulfonylbis[4-[(4-nitrophenyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,1'-sulfonylbis[4-[(4-nitrophenyl)thio]-
- 1-nitro-4-[4-[4-(4-nitrophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylbenzene
- 1,1'-{Sulfonylbis[(4,1-phenylene)sulfanediyl]}bis(4-nitrobenzene)
- 89847-03-0
- DTXSID10755695
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- Inchi: InChI=1S/C24H16N2O6S3/c27-25(28)17-1-5-19(6-2-17)33-21-9-13-23(14-10-21)35(31,32)24-15-11-22(12-16-24)34-20-7-3-18(4-8-20)26(29)30/h1-16H
- InChI Key: ACZTTXMGEQGRHE-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]
Computed Properties
- Exact Mass: 524.01704976g/mol
- Monoisotopic Mass: 524.01704976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 746
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 185Ų
Benzene, 1,1'-sulfonylbis[4-[(4-nitrophenyl)thio]- Related Literature
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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2. Book reviews
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
89847-03-0 (Benzene, 1,1'-sulfonylbis[4-[(4-nitrophenyl)thio]-) Related Products
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